Acyclovir diphosphate dimyristoylglycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

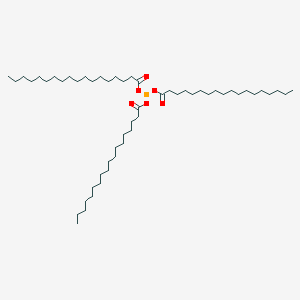

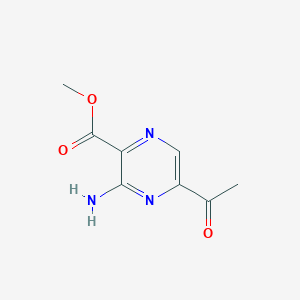

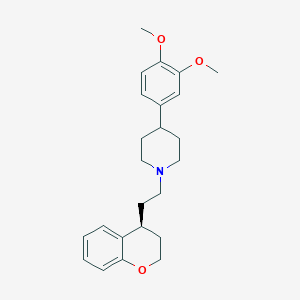

Acyclovir diphosphate dimyristoylglycerol is a novel drug delivery system that has gained significant attention in the field of scientific research. It is a liposomal formulation of acyclovir, a potent antiviral drug, that has shown promising results in the treatment of viral infections.

Mecanismo De Acción

Acyclovir diphosphate dimyristoylglycerol exerts its antiviral activity by inhibiting viral replication. The liposomes encapsulate acyclovir, which is then released in a controlled manner. Acyclovir inhibits viral DNA synthesis by acting as a substrate for viral thymidine kinase, which converts acyclovir into acyclovir monophosphate. Acyclovir monophosphate is further converted into acyclovir triphosphate, which selectively inhibits viral DNA polymerase.

Efectos Bioquímicos Y Fisiológicos

Acyclovir diphosphate dimyristoylglycerol has shown a higher efficacy in inhibiting viral replication compared to acyclovir alone. The liposomal formulation allows for a sustained release of acyclovir, which results in a prolonged antiviral effect. The liposomes also enhance the cellular uptake of acyclovir, which improves its bioavailability. Furthermore, the liposomal formulation reduces the toxicity of acyclovir, which is a common side effect of the drug.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Acyclovir diphosphate dimyristoylglycerol has several advantages for lab experiments. The liposomal formulation allows for a precise control of drug concentration and release kinetics. The liposomes can also be modified to target specific cells or tissues, which enhances the drug's efficacy. However, the liposomal formulation is more complex and time-consuming to prepare compared to acyclovir alone. In addition, the liposomes may interact with other components in the experimental system, which can affect the results.

Direcciones Futuras

Acyclovir diphosphate dimyristoylglycerol has several potential future directions. The liposomal formulation can be modified to improve its stability and bioavailability. The liposomes can also be functionalized with targeting ligands to enhance their specificity. Furthermore, acyclovir diphosphate dimyristoylglycerol can be investigated for its potential use in the treatment of other viral infections and for combination therapy with other antiviral drugs.

Conclusion:

Acyclovir diphosphate dimyristoylglycerol is a promising drug delivery system that has shown significant potential in the treatment of viral infections. The liposomal formulation allows for a sustained release of acyclovir, which improves its efficacy and reduces its toxicity. The liposomes can also be modified to enhance their specificity and targeting. Further research is needed to fully explore the potential of acyclovir diphosphate dimyristoylglycerol in the field of antiviral therapy.

Métodos De Síntesis

Acyclovir diphosphate dimyristoylglycerol is synthesized by the combination of acyclovir, dimyristoylglycerol, and dipalmitoylphosphatidylcholine. The liposomes are formed by the process of sonication and extrusion. The resulting liposomes have a size range of 100-200 nm and a narrow size distribution.

Aplicaciones Científicas De Investigación

Acyclovir diphosphate dimyristoylglycerol has been extensively studied for its antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). It has also been investigated for its potential use in the treatment of other viral infections such as human immunodeficiency virus (HIV) and hepatitis B virus (HBV). In addition, acyclovir diphosphate dimyristoylglycerol has been explored for its ability to enhance the efficacy of other antiviral drugs.

Propiedades

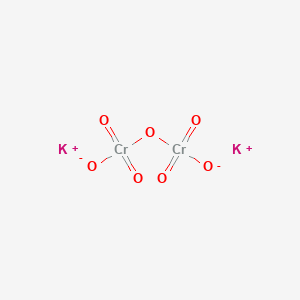

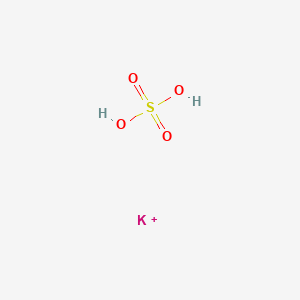

Número CAS |

139701-81-8 |

|---|---|

Nombre del producto |

Acyclovir diphosphate dimyristoylglycerol |

Fórmula molecular |

C39H71N5O13P2 |

Peso molecular |

880 g/mol |

Nombre IUPAC |

[(2R)-3-[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C39H71N5O13P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-34(45)53-29-33(56-35(46)26-24-22-20-18-16-14-12-10-8-6-4-2)30-55-59(50,51)57-58(48,49)54-28-27-52-32-44-31-41-36-37(44)42-39(40)43-38(36)47/h31,33H,3-30,32H2,1-2H3,(H,48,49)(H,50,51)(H3,40,42,43,47)/t33-/m1/s1 |

Clave InChI |

FSGKYMRFBHSKFV-MGBGTMOVSA-N |

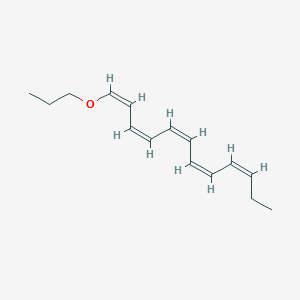

SMILES isomérico |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)OCCOCN1C=NC2=C1NC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCCOCN1C=NC2=C1N=C(NC2=O)N)OC(=O)CCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCCOCN1C=NC2=C1NC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |

Sinónimos |

acyclovir diphosphate dimyristoylglycerol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)